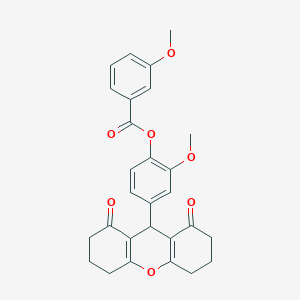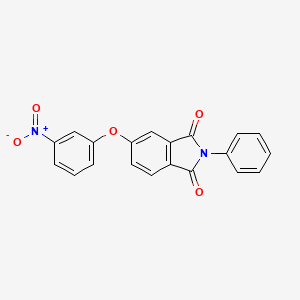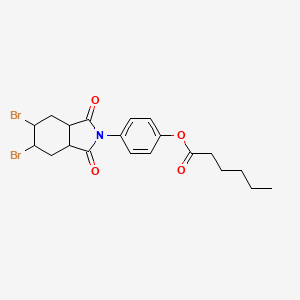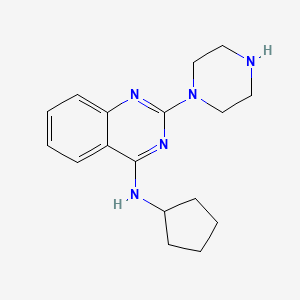![molecular formula C22H24N2O5S B12458094 (1R,2S)-2-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12458094.png)
(1R,2S)-2-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-{[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a carboxylic acid group and a phenylcarbamoyl group, which is further substituted with a dihydroindole-1-sulfonyl moiety. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-{[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the carboxylic acid group: This is often done via oxidation reactions or carboxylation of suitable intermediates.
Attachment of the phenylcarbamoyl group: This step involves the reaction of the cyclohexane derivative with a suitable isocyanate or carbamoyl chloride.
Introduction of the dihydroindole-1-sulfonyl moiety: This can be achieved through sulfonylation reactions using sulfonyl chlorides or sulfonic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-{[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound or to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and indole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and organometallic compounds are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones, aldehydes, or carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe or as a precursor for the synthesis of biologically active compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-{[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The dihydroindole-1-sulfonyl moiety may play a key role in binding to these targets, while the cyclohexane and phenylcarbamoyl groups may influence the compound’s overall bioactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-{[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID: This compound is unique due to its specific stereochemistry and combination of functional groups.
Other dihydroindole derivatives: Compounds with similar indole moieties may exhibit comparable biological activities.
Cyclohexane derivatives: Compounds with cyclohexane rings and various substituents can be used for comparison in terms of chemical reactivity and biological activity.
Uniqueness
The uniqueness of (1R,2S)-2-{[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C22H24N2O5S |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
(1R,2S)-2-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H24N2O5S/c25-21(18-6-2-3-7-19(18)22(26)27)23-16-9-11-17(12-10-16)30(28,29)24-14-13-15-5-1-4-8-20(15)24/h1,4-5,8-12,18-19H,2-3,6-7,13-14H2,(H,23,25)(H,26,27)/t18-,19+/m0/s1 |
Clave InChI |
KOGPBUASJNWATH-RBUKOAKNSA-N |
SMILES isomérico |
C1CC[C@H]([C@H](C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)C(=O)O |
SMILES canónico |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[N-(4-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide](/img/structure/B12458014.png)
![1-[[(2-Hydroxyphenyl)methylene]amino]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B12458015.png)
![N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B12458034.png)
![(4E)-4-(benzylimino)-1-butyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B12458038.png)
![N-{4-[(butylcarbamoyl)sulfamoyl]phenyl}benzamide](/img/structure/B12458039.png)
![3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12458043.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B12458061.png)

![2-bromo-4-tert-butyl-6-[(E)-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}diazenyl]phenol](/img/structure/B12458071.png)
![[(N-Hydroxycarbamimidoyl)-phenyl-methyl]-carbamic acid tert-butyl ester](/img/structure/B12458072.png)


![7-(Trifluoromethyl)imidazo[1,2-A]pyridin-6-amine](/img/structure/B12458092.png)
